Suvn911;suvn 911

Description

Functional Significance of α4β2 Nicotinic Acetylcholine (B1216132) Receptors in Central Nervous System Circuitry

Among the various nAChR subtypes, the α4β2 receptor is one of the most abundantly expressed in the mammalian brain. nih.gov These receptors are widely distributed in key neuroanatomic regions implicated in mood regulation, cognition, and reward, such as the thalamus, basal ganglia, striatum, and various cortical areas. nih.gov The α4β2 nAChRs are thought to play a critical role in regulating the release of several key neurotransmitters, including dopamine, serotonin (B10506), and norepinephrine. nih.govnih.gov

The α4β2 receptors can assemble in two primary stoichiometries: (α4)2(β2)3 and (α4)3(β2)2. These different arrangements result in receptors with distinct pharmacological properties, including varying sensitivities to agonists and antagonists. researchgate.net The involvement of α4β2 nAChRs in various central nervous system (CNS) circuits makes them a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. nih.gov

Emerging Therapeutic Opportunities of nAChR Modulation in Neurological and Psychiatric Conditions

The modulation of nAChR activity presents a promising avenue for the treatment of a wide array of neurological and psychiatric conditions. nih.gov Dysregulation of nAChR function has been implicated in the pathophysiology of disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, anxiety, and depression. nih.govresearchgate.net Consequently, the development of ligands that can selectively target specific nAChR subtypes is a major focus of neuropharmacological research. nih.gov

For instance, the α7 nAChR subtype is another key target, with modulators being investigated for their potential to improve cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com The therapeutic strategies being explored are diverse and include the development of agonists (which activate the receptor), partial agonists (which provide a submaximal activation), antagonists (which block the receptor), and positive allosteric modulators (which enhance the receptor's response to the endogenous ligand). mdpi.comnih.gov While significant progress has been made, the only approved indications for nAChR ligands to date are for smoking cessation and the treatment of dry eye disease, highlighting the need for further research and development in this area. nih.gov

The concept of a "receptive substance" for drugs like nicotine (B1678760) was first proposed by John Newport Langley in the early 20th century, laying the groundwork for the field of receptor pharmacology. pasteur.frnih.gov For many decades, nicotine itself was a primary tool for studying these receptors. researchgate.net The identification and isolation of the nAChR protein in the 1970s, a landmark achievement by Jean-Pierre Changeux and his team, opened the door to a more detailed understanding of its structure and function. pasteur.frnih.gov

Early research heavily relied on naturally occurring alkaloids, such as nicotine and curare, to probe the function of nAChRs. pasteur.frnih.gov The development of synthetic ligands with greater selectivity for specific nAChR subtypes has been a major focus of modern neuropharmacology. researchgate.net This has led to the discovery of compounds like varenicline (B1221332), a partial agonist at α4β2 nAChRs used for smoking cessation, and has paved the way for the development of novel therapeutic agents targeting these receptors for a variety of CNS disorders. nih.govnih.gov

Suvn-911: A Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist

Suvn-911, also known as Ropanicant (B12772454), is a novel chemical entity developed by Suven Life Sciences. researchgate.net It is a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor. researchgate.netresearchgate.net The development of Suvn-911 was guided by the need for a therapeutic agent with a specific mechanism of action for the treatment of major depressive disorder (MDD). nih.gov

Preclinical studies have demonstrated that Suvn-911 exhibits high selectivity for the α4β2 receptor over other nAChR subtypes, such as the α3β4 receptor, and a wide range of other CNS targets. researchgate.netnih.gov This selectivity is a crucial attribute, as it may lead to a more favorable side-effect profile compared to less selective compounds. Research has shown that Suvn-911 is orally bioavailable and can effectively penetrate the brain. nih.gov

The proposed mechanism of action for the antidepressant effects of Suvn-911 involves the modulation of key neurotransmitter systems. researchgate.net By acting as an antagonist at α4β2 nAChRs, Suvn-911 is thought to increase the levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex. researchgate.net Both serotonin and BDNF are known to play critical roles in mood regulation and neuroplasticity, and their dysregulation is implicated in the pathophysiology of depression.

Research Findings on Suvn-911

Preclinical research has provided significant insights into the pharmacological profile of Suvn-911. In animal models of depression, such as the forced swim test, Suvn-911 has demonstrated antidepressant-like effects. frontiersin.orgnih.gov Furthermore, studies have indicated that Suvn-911 may offer a more rapid onset of action compared to some conventional antidepressants. nih.govresearchgate.net

Clinical development of Suvn-911 has progressed through Phase 1 and Phase 2 trials for the treatment of moderate to severe MDD. researchgate.netresearchgate.net These trials have provided initial data on the compound's profile in humans. wikipedia.org

Below are tables summarizing key in vitro and in vivo data for Suvn-911.

Table 1: In Vitro Binding Affinity of Suvn-911

| Receptor | Ki (nM) |

|---|---|

| α4β2 nAChR | 1.5 |

| α3β4 nAChR | >10,000 |

Data sourced from multiple studies. researchgate.netnih.govnih.gov

Table 2: Summary of Preclinical Findings for Suvn-911

| Parameter | Finding | Reference |

|---|---|---|

| Antidepressant-like activity | Exhibited in rat forced swimming test and differential reinforcement of low rate-72s schedule. | frontiersin.org |

| Anhedonia | Significant reduction observed in the sucrose (B13894) preference test in a chronic mild stress model. | frontiersin.org |

| Neurochemical Effects | Produced a significant increase in serotonin and BDNF levels. | frontiersin.org |

| Onset of Action | Antidepressant-like effect observed within a week of treatment in preclinical models. | frontiersin.org |

This table presents a summary of key preclinical outcomes.

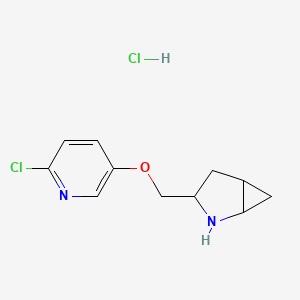

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14Cl2N2O |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H |

InChI Key |

VZIQKVIAFWXNFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Discovery and Preclinical Translational Research of Ropanicant Suvn 911

Rationale for α4β2 nAChR Antagonism as a Therapeutic Strategy in Central Nervous System Disorders

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in regulating neurotransmission throughout the central nervous system (CNS) nih.gov. Among the various nAChR subtypes, the α4β2 nAChR is particularly significant due to its widespread distribution in brain regions implicated in mood regulation and cognitive function, including the thalamus, basal ganglia, hypothalamus, and amygdala acs.org. Dysregulation of these receptors has been linked to several CNS disorders, such as schizophrenia and Alzheimer's disease nih.gov.

The cholinergic hypothesis of depression posits that an imbalance, specifically hyperactivity of the cholinergic system relative to the adrenergic system, contributes to depressive states acs.org. In this context, antagonizing the α4β2 nAChR presents a therapeutic strategy to modulate cholinergic neurotransmission. While previous efforts focused on agonists or positive allosteric modulators, the development of selective antagonists like Ropanicant (B12772454) (SUVN-911) aims to dampen excessive cholinergic signaling, potentially offering a novel approach to treating conditions such as major depressive disorder (MDD) medchemexpress.comacs.orgresearchgate.netwikipedia.orgnih.gov. Some existing antidepressant medications have also demonstrated antagonistic activity at nAChRs, albeit often at concentrations not typically achieved in the brain, suggesting a potential role for nAChR antagonism in antidepressant effects acs.org.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Investigations of Ropanicant

Rational Design and Synthesis Strategies for α4β2 nAChR Ligands

The development of Ropanicant (SUVN-911) was the result of a comprehensive medicinal chemistry program involving systematic chemical optimizations acs.orgresearchgate.netresearchgate.netpatsnap.com. The design strategy was guided by the critical objectives of achieving high affinity for the α4β2 nAChR and ensuring significant selectivity over other nAChR subtypes, particularly the α3β4 nAChR acs.orgresearchgate.netresearchgate.netpatsnap.com. These in vitro parameters were integrated with pharmacokinetic evaluations and in vivo efficacy assessments, such as the forced swim test, to identify promising drug candidates acs.orgresearchgate.netresearchgate.netpatsnap.com. Research in this area has explored various chemical scaffolds, including constrained methanopyrrolidinol and methanopiperidinol compounds, to fine-tune the interaction with the target receptor unimi.it.

Identification and Optimization of SUVN-911 as a Lead Compound

Through iterative cycles of design, synthesis, and testing, the chemical optimization process led to the identification of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, designated as SUVN-911, as a clinical candidate acs.orgresearchgate.netresearchgate.netpatsnap.com. This compound, later named Ropanicant, emerged as a potent and selective antagonist of the α4β2 nAChR, demonstrating favorable properties for further preclinical and clinical development medchemexpress.comacs.orgresearchgate.netwikipedia.orgnih.govresearchgate.netpatsnap.commedkoo.commedchemexpress.com.

Pharmacological Profile and Receptor Selectivity of Ropanicant (SUVN-911)

Quantitative α4β2 Receptor Binding Affinity and Potency Characterization

Ropanicant (SUVN-911) has been characterized as a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor medchemexpress.comacs.orgresearchgate.netwikipedia.orgnih.govresearchgate.netmedkoo.commedchemexpress.com. In vitro studies have established its high affinity for this receptor subtype, with a reported inhibition constant (Ki) of 1.5 nM medchemexpress.comacs.orgresearchgate.netwikipedia.orgnih.govresearchgate.netpatsnap.commedkoo.comsuven.com. Functional assays, such as whole-cell patch clamp electrophysiology, have confirmed its antagonist properties by demonstrating a dose-dependent blockade of acetylcholine-induced α4β2 nAChR currents suven.com. Notably, Ropanicant exhibits no significant inter-species variation in its binding to α4β2 receptors across mouse, rat, and human sources suven.com.

Comprehensive Off-Target Profiling and Receptor Subtype Selectivity

A key aspect of Ropanicant's pharmacological profile is its high degree of selectivity. The compound demonstrates a marked preference for the α4β2 nAChR over other nAChR subtypes, including the α3β4 subtype medchemexpress.comarctomsci.commedchemexpress.com. Specifically, Ropanicant exhibits a binding affinity of greater than 10 μM towards the α3β4 nAChR acs.orgresearchgate.netwikipedia.orgnih.govresearchgate.netpatsnap.commedkoo.comsuven.com, indicating substantial selectivity.

Furthermore, comprehensive off-target profiling has revealed that Ropanicant shows good selectivity against a broad panel of over 70 other biological targets medchemexpress.comacs.orgresearchgate.netpatsnap.commedkoo.comarctomsci.commedchemexpress.com. This panel includes various G-protein coupled receptors (GPCRs), ion channels, enzymes, peptides, steroids, second messengers, growth factors, and prostaglandins (B1171923) medchemexpress.comarctomsci.commedchemexpress.com. This extensive selectivity profile suggests a low likelihood of off-target interactions that could lead to unwanted side effects medchemexpress.comarctomsci.commedchemexpress.com.

Key Pharmacological Data for Ropanicant (SUVN-911)

| Target Receptor | Binding Affinity (Ki) | Selectivity Ratio (vs. α4β2) |

| Neuronal α4β2 nAChR | 1.5 nM | - |

| Ganglionic α3β4 nAChR | > 10 μM | > 6,667-fold |

| Other Targets (Panel of >70) | Not specified (>10 µM) | High selectivity |

Note: The selectivity ratio for α3β4 is calculated based on the provided Ki values (1.5 nM for α4β2 and >10 μM for α3β4).

Advanced Preclinical Pharmacodynamics and Neurochemical Mechanisms of Ropanicant Suvn 911

In Vivo Neuropharmacological Studies of Ropanicant (B12772454) in Animal Models

Behavioral Neuroscience Assessments of Ropanicant Efficacy

Pro-Cognitive Effects in Behavioral Tasks (e.g., Object Recognition Task)

Preclinical studies have indicated that Ropanicant possesses pro-cognitive effects. Specifically, its impact on cognitive functions has been assessed using behavioral tasks such as the object recognition task researchgate.netnih.gov. These studies suggest that Ropanicant may improve cognitive skills, a benefit that could be particularly relevant for patients experiencing cognitive deficits associated with depression biospace.comexpresspharma.in.

Neurochemical Modulation and Signaling Pathways

Ropanicant exerts its effects through the modulation of critical neurochemical pathways within the brain.

Oral administration of Ropanicant has been shown to significantly increase serotonin (B10506) levels in the cortex suven.comresearchgate.netnih.govpatsnap.com. This modulation of central serotonin, a key neurotransmitter implicated in mood regulation, is considered a primary contributor to its antidepressant-like properties wikipedia.orgsuven.com.

Ropanicant has demonstrated the ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF) suven.comresearchgate.netnih.govpatsnap.com. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and plasticity, and its dysregulation is associated with depression. The increase in BDNF levels by Ropanicant may contribute to its therapeutic efficacy and potential for enhancing neuronal resilience.

Research has indicated that Ropanicant administration leads to a reduction in the activity of Ionized Calcium-Binding Adaptor Molecule 1 (Iba1) researchgate.netnih.govpatsnap.comresearchgate.net. Iba1 is a marker predominantly expressed in microglia and macrophages, and its increased expression signifies microglial activation, a hallmark of neuroinflammation alphalabs.co.ukwikipedia.org. The observed reduction in Iba1 activity suggests a potential anti-inflammatory effect, which could be beneficial in conditions where neuroinflammation plays a role in pathophysiology.

Table 1: Neurochemical Modulation by Ropanicant in Preclinical Models

| Neurochemical Marker | Effect Observed | Reference(s) |

| Serotonin Levels | Significant Increase | suven.comresearchgate.netnih.govpatsnap.com |

| BDNF Levels | Significant Increase | suven.comresearchgate.netnih.govpatsnap.com |

| Iba1 Activity | Reduction Observed | researchgate.netnih.govpatsnap.comresearchgate.net |

Pharmacological Interactions with Co-Administered Agents (e.g., Selective Serotonin Reuptake Inhibitors)

Studies have explored Ropanicant's interactions with other pharmacological agents. In preclinical models, Ropanicant was found to potentiate the antidepressant-like effects of citalopram (B1669093), a Selective Serotonin Reuptake Inhibitor (SSRI), in the forced swimming test (FST) researchgate.netnih.govpatsnap.com. This suggests a potential synergistic effect when combined with certain classes of antidepressants, though further investigation into the clinical relevance of such interactions is warranted.

Preclinical Pharmacokinetic and Drug Metabolism Investigations of Ropanicant

The pharmacokinetic (PK) and drug metabolism profile of Ropanicant has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining its suitability for therapeutic development rogelcancercenter.orgnuvisan.com.

Ropanicant has demonstrated favorable preclinical PK properties, including oral bioavailability and good brain penetration in animal models nih.govsuven.comresearchgate.net. Its pharmacokinetic profile exhibits non-linear characteristics, with exposures being more than dose-proportional following both single and multiple administrations, suggesting potential accumulation upon repeated dosing nih.govlarvol.com.

Investigations into the influence of external factors on Ropanicant's pharmacokinetics revealed that while food intake and age did not significantly affect its PK profile, sex did show an impact. Specifically, pharmacokinetic parameters such as area under the concentration-time curve (AUC) and maximum concentration (Cmax) were observed to be higher in female subjects compared to male subjects nih.govlarvol.com.

Table 2: Key Preclinical Pharmacokinetic Characteristics of Ropanicant

| Characteristic | Finding | Reference(s) |

| Absorption | Orally bioavailable | nih.govsuven.comresearchgate.net |

| Distribution | Good brain penetration in rats | nih.govsuven.comresearchgate.net |

| Metabolism/Excretion | Urinary excretion of unchanged ropanicant is low; insignificant elimination pathway. | nih.govlarvol.com |

| Dose Proportionality | Exposures were more than dose proportional following single and multiple administrations; non-linear pharmacokinetics observed. | nih.govlarvol.com |

| Accumulation | Observed upon multiple dosing. | nih.govlarvol.com |

| Sex-Dependent PK | Higher AUC and Cmax in female adults compared to male adults. | nih.gov |

| Food/Age Effects on PK | No significant effect observed. | suven.comexpresspharma.innih.govlarvol.com |

Compound Name List

Ropanicant

SUVN-911

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME profile of ropanicant (SUVN-911) has been evaluated to understand its behavior within a biological system, which is crucial for its development as an orally administered therapeutic agent.

Oral Bioavailability and Gastrointestinal Absorption

Ropanicant has demonstrated favorable characteristics for oral administration. It is well absorbed into the systemic circulation, exhibiting excellent oral bioavailability suven.comresearchgate.net. These properties suggest efficient uptake from the gastrointestinal tract, allowing the compound to reach systemic circulation and subsequently exert its pharmacological effects. Its physicochemical properties, including a Log P of 1.9 and a pKa of 8.9, contribute to its favorable biopharmaceutical profile suven.com.

Brain Penetration and Central Nervous System Distribution

A critical aspect for a central nervous system-acting agent is its ability to cross the blood-brain barrier (BBB) and distribute into the brain. Ropanicant has shown good brain penetration researchgate.net, with preclinical studies indicating a brain-to-plasma ratio of approximately 2.0 suven.com. This ratio signifies that the concentration of ropanicant in the brain is roughly twice its concentration in the plasma, confirming its capacity to reach therapeutically relevant concentrations within the central nervous system.

In Vitro and In Vivo Metabolic Stability Profiling

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and potential for drug-drug interactions. Ropanicant exhibits moderate metabolism in liver microsomes across various species, including rat, dog, monkey, and human suven.com. Importantly, the metabolites observed were consistent across these species, with no unique metabolites identified in any particular species suven.com. This cross-species metabolic similarity is advantageous for predicting human metabolism and potential safety profiles.

Assessment of Drug Transporter Interactions (e.g., P-glycoprotein)

The interaction of ropanicant with efflux transporters, such as P-glycoprotein (P-gp), was assessed to understand its potential for limiting brain penetration or contributing to drug resistance. Studies have indicated that ropanicant possesses high permeability and is not a substrate for P-glycoprotein suven.com. This finding is significant as it suggests that P-gp-mediated efflux is unlikely to hinder its distribution into the brain, further supporting its potential as an effective CNS agent.

Target Engagement and Receptor Occupancy Studies in Animal Brain

Ropanicant's mechanism of action involves antagonizing the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) suven.comunimi.it. In vitro studies have established its potent binding affinity for this receptor, with a Ki value of 31.1 nM suven.com and reported as 1.5 nM in other studies unimi.it. Preclinical investigations have also explored its target engagement and neurochemical effects in animal models.

Studies have demonstrated dose-dependent receptor occupancy in rats, supporting its ability to engage its target in vivo researchgate.net. Furthermore, ropanicant has been shown to influence key neurochemical pathways implicated in depression. Oral administration led to a significant increase in serotonin and brain-derived neurotrophic factor (BDNF) levels, while concurrently reducing the activity of ionized calcium-binding adaptor molecule 1 (Iba1) researchgate.netpatsnap.comnih.govresearchgate.net. These neurochemical changes are consistent with an antidepressant-like effect.

In behavioral models, ropanicant exhibited antidepressant-like properties in the rat forced swimming test (FST) and the differential reinforcement of low rate-72 s (DRL-72 s) researchgate.netpatsnap.comnih.govresearchgate.net. It also demonstrated a significant reduction in anhedonia, as assessed by the sucrose (B13894) preference test researchgate.netpatsnap.comnih.govresearchgate.net. Notably, ropanicant potentiated the antidepressant-like effects of citalopram in the FST, an effect not observed with other nAChR antagonists like methyllycaconitine (B43530) (MLA) or TC-5214 researchgate.netpatsnap.comnih.govresearchgate.net.

ADME and Transporter Profile Summary

| Parameter | Finding | Source |

| Oral Bioavailability | Excellent | suven.comresearchgate.net |

| Gastrointestinal Absorption | Well absorbed into systemic circulation | suven.com |

| Brain Penetration | Good | researchgate.net |

| Brain-to-Plasma Ratio | ~2.0 | suven.com |

| P-glycoprotein (P-gp) Substrate | No | suven.com |

| Metabolic Stability | Moderate in liver microsomes (rat, dog, monkey, human) | suven.com |

Neurochemical Changes Observed in Preclinical Studies

| Neurochemical Marker | Effect of Ropanicant (SUVN-911) | Source |

| Serotonin | Significant increase | researchgate.netpatsnap.comnih.govresearchgate.net |

| BDNF | Significant increase | researchgate.netpatsnap.comnih.govresearchgate.net |

| Iba1 | Reduction in activity | researchgate.netpatsnap.comnih.govresearchgate.net |

Broader Academic Implications and Future Research Directions for Ropanicant Suvn 911

Elucidation of Downstream Molecular and Cellular Signaling Cascades Mediated by α4β2 nAChR Antagonism

The antagonism of the α4β2 nAChR by Ropanicant (B12772454) initiates a cascade of molecular and cellular events that are central to its therapeutic potential. The α4β2 nAChRs are ligand-gated ion channels widely expressed in the brain that modulate the release of various neurotransmitters. researchgate.netbiorxiv.org Ropanicant's blockade of these receptors leads to significant downstream effects on key neurochemical pathways implicated in mood and cognition.

Preclinical studies have demonstrated that the administration of Ropanicant leads to a significant increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex. wikipedia.orgproquest.comnih.gov Serotonin is a critical neurotransmitter in mood regulation, and BDNF is essential for neuronal survival, growth, and synaptic plasticity. Furthermore, research indicates that Ropanicant reduces the activity of the ionized calcium-binding adaptor molecule 1 (Iba1), a marker for microglial activation and neuroinflammation. researchgate.netproquest.comnih.gov This suggests that Ropanicant's mechanism may involve the modulation of neuroinflammatory processes in addition to direct effects on neurotransmitter systems.

Future research should aim to further delineate these signaling pathways. Investigating the precise molecular links between α4β2 nAChR blockade and the upregulation of serotonin and BDNF synthesis and release is a critical next step. Advanced proteomic and transcriptomic analyses could identify other downstream protein and gene expression changes, offering a more complete picture of Ropanicant's molecular footprint.

Table 1: Neurochemical Effects of Ropanicant in Preclinical Models

| Biomarker | Effect Observed | Implicated Function | Reference |

| Serotonin | Significant Increase | Mood Regulation | wikipedia.org, proquest.com, nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Significant Increase | Neurogenesis, Synaptic Plasticity | wikipedia.org, proquest.com, nih.gov |

| Ionized calcium-binding adaptor molecule 1 (Iba1) | Reduction in Activity | Neuroinflammation Marker | proquest.com, researchgate.net, nih.gov |

Exploration of Ropanicant's Potential in Diverse Neurological and Psychiatric Pathologies Beyond Primary Indications

While Ropanicant has been primarily advanced for Major Depressive Disorder, its mechanism of action suggests potential utility in a range of other CNS disorders. springer.comexpresspharma.in The α4β2 nAChR system is implicated in cognitive function, addiction, and neurodegeneration, making Ropanicant a candidate for exploration in these areas. wikipedia.orgresearchgate.net

Ongoing research is examining its potential use in treating neurodegenerative disorders such as Alzheimer's disease. wikipedia.org The compound's demonstrated pro-cognitive effects in animal models support this line of inquiry. expresspharma.insuven.com By potentially enhancing cognitive functions, Ropanicant could address a key symptom domain in various dementias. Suven Life Sciences is also planning Phase 2 studies for Ropanicant in "cognitive disorders" more broadly. suven.com

Future investigations could systematically evaluate Ropanicant in validated preclinical models of other conditions where α4β2 nAChR dysfunction is a known factor. This could include attention-deficit/hyperactivity disorder (ADHD), certain anxiety disorders, and as a potential aid in smoking cessation, given the receptor's critical role in nicotine (B1678760) addiction. researchgate.net

Comparative Pharmacological Analyses with Other Nicotinic Ligands and Neuroactive Compounds

To fully understand the therapeutic niche of Ropanicant, it is essential to compare its pharmacological profile with other nicotinic ligands and neuroactive agents. Ropanicant is a potent α4β2 receptor ligand with a high binding affinity (Ki value of 1.5 nM) and demonstrates high selectivity against the ganglionic α3β4 receptor subtype (>10 µM binding affinity), which is often associated with undesirable peripheral side effects. researchgate.net

In preclinical studies, Ropanicant was shown to potentiate the antidepressant-like effect of citalopram (B1669093), a selective serotonin reuptake inhibitor (SSRI). researchgate.netproquest.comnih.gov This synergistic interaction was not observed with other nicotinic antagonists like TC-5214 or methyllycaconitine (B43530) (MLA), highlighting a unique pharmacological profile for Ropanicant. proquest.comnih.gov

Comparisons with nicotinic partial agonists like varenicline (B1221332) and cytisine (B100878), which are used as smoking cessation aids, are also informative. nih.govlloydspharmacy.com While all three compounds target the α4β2 receptor, their differing modes of action (antagonism vs. partial agonism) result in distinct downstream effects and therapeutic applications. lloydspharmacy.comnih.gov Varenicline and cytisine partially stimulate the receptor to reduce cravings, whereas Ropanicant fully blocks it to achieve its antidepressant and pro-cognitive effects. expresspharma.inlloydspharmacy.com A comprehensive analysis of their respective impacts on receptor desensitization, stoichiometry preference, and downstream signaling would be highly valuable. nih.govmdpi.com

Table 2: Comparative Profile of Ropanicant and Other Nicotinic Ligands

| Compound | Mechanism at α4β2 nAChR | Primary Therapeutic Area | Key Distinguishing Feature | Reference |

| Ropanicant (SUVN-911) | Selective Antagonist | Major Depressive Disorder | Potentiates SSRI effects; pro-cognitive | proquest.com, researchgate.net, expresspharma.in |

| Varenicline | Partial Agonist | Smoking Cessation | Reduces nicotine cravings and withdrawal | nih.gov, lloydspharmacy.com |

| Cytisine | Partial Agonist | Smoking Cessation | Structurally similar to varenicline; plant-based alkaloid | nih.gov, lloydspharmacy.com |

| TC-5214 (Sazetidine-A) | Antagonist/Partial Agonist | Investigated for MDD (discontinued) | Did not show potentiation of citalopram in comparative models | proquest.com, nih.gov |

| Methyllycaconitine (MLA) | Selective α7 nAChR Antagonist | Research Tool | Primarily targets a different nAChR subtype | proquest.com, nih.gov |

Development of Advanced Methodologies for Ropanicant Research and Characterization

The continued investigation of Ropanicant necessitates the use and development of advanced research methodologies. The initial pharmacological and behavioral characterization of Ropanicant utilized a suite of established preclinical assays. nih.gov These included the rat forced swimming test (FST) and the differential reinforcement of low rate-72s (DRL-72s) schedule to assess antidepressant-like activity, the sucrose (B13894) preference test to measure anhedonia, and the object recognition task to evaluate effects on cognition. researchgate.netproquest.com

For analytical characterization, a specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the precise quantification of Ropanicant in human plasma and urine. researchgate.net This sensitive technique is crucial for detailed pharmacokinetic studies. researchgate.netnih.gov

Future research would benefit from employing more advanced techniques to probe the compound's interaction with its target receptor. Methodologies such as two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes can provide detailed functional data on receptor blockade. acs.org Furthermore, the use of non-canonical amino acid mutagenesis can help map the precise binding site interactions of Ropanicant within the α4β2 receptor's aromatic box. acs.org Cryo-electron microscopy (cryo-EM) could provide high-resolution structural information of Ropanicant bound to the receptor, elucidating the structural basis for its antagonism and selectivity. biorxiv.orgacs.org These advanced methods will be instrumental in refining our understanding of Ropanicant and in guiding the development of next-generation neuroactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.